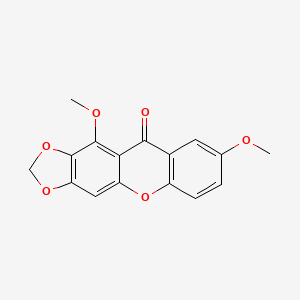

1,7-Dimethoxy-2,3-methylenedioxyxanthone

Description

Structure

3D Structure

Properties

IUPAC Name |

8,11-dimethoxy-[1,3]dioxolo[4,5-b]xanthen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-18-8-3-4-10-9(5-8)14(17)13-11(22-10)6-12-15(16(13)19-2)21-7-20-12/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZWFQTYRXZPPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=CC4=C(C(=C3C2=O)OC)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Botanical Origins of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Technical Guide

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the natural sources of the xanthone (B1684191), 1,7-dimethoxy-2,3-methylenedioxyxanthone. This document outlines the primary botanical origin, presents a general methodology for its extraction and isolation, and explores its potential biological activities based on related compounds.

Primary Natural Source: The Roots of Polygala tenuifolia

The principal scientifically documented natural source of this compound is the root of Polygala tenuifolia, a plant species belonging to the Polygalaceae family. This plant has a long history of use in traditional medicine, particularly in Asia, and has been the subject of extensive phytochemical investigation. Numerous studies have confirmed the presence of a diverse array of xanthones, including this compound, within its root extracts. While other species of the Polygala genus, such as Polygala cyparissias, are known to produce various xanthones, Polygala tenuifolia is the most consistently cited source for this specific compound.

While precise quantitative data for the yield of this compound from Polygala tenuifolia is not extensively reported in publicly available literature, the isolation of numerous xanthone derivatives from this plant suggests it is a significant, albeit not necessarily abundant, constituent. The concentration of secondary metabolites in plants can vary based on factors such as geographic location, climate, and harvesting time.

Experimental Protocols: A Generalized Approach to Isolation and Identification

The following is a generalized experimental protocol for the extraction and isolation of xanthones, including this compound, from the roots of Polygala tenuifolia. This protocol is a composite of methodologies frequently described in phytochemical literature.

1. Plant Material Preparation:

-

Dried roots of Polygala tenuifolia are ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

-

The powdered root material is subjected to solvent extraction, typically using methanol (B129727) or ethanol, often in a 70-80% aqueous solution.

-

Extraction is commonly performed at room temperature over an extended period (e.g., 24-48 hours) with repeated solvent changes to ensure maximum yield.

-

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

-

The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step separates compounds based on their solubility. Xanthones are typically enriched in the chloroform and ethyl acetate fractions.

4. Chromatographic Separation:

-

The xanthone-rich fractions are subjected to various chromatographic techniques for the isolation of individual compounds.

-

Silica Gel Column Chromatography: This is a primary method for separating compounds based on polarity. A gradient elution system with solvents like hexane, ethyl acetate, and methanol is commonly employed.

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification, separating compounds based on molecular size and polarity. Methanol is a common eluent.

-

Preparative High-Performance Liquid Chromatography (HPLC): This is often the final step to obtain highly pure compounds. A reversed-phase C18 column with a mobile phase consisting of a gradient of methanol and water or acetonitrile (B52724) and water is typically used.

-

5. Structure Elucidation:

-

The chemical structure of the isolated this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMBC, HSQC): To elucidate the detailed molecular structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophoric system.

-

Potential Biological Activity and Signaling Pathways

While specific studies detailing the signaling pathways of this compound are limited, the bioactivity of structurally similar xanthones isolated from Polygala species and other medicinal plants suggests potential anti-inflammatory and neuroprotective effects. For instance, other xanthones have been shown to inhibit the production of pro-inflammatory mediators.

Based on the known activity of similar compounds, a hypothetical signaling pathway for the anti-inflammatory effects of this compound can be proposed. A plausible mechanism involves the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the inflammatory response to lipopolysaccharide (LPS).

Elucidating the Chemical Structure of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the established and theoretical methodologies for the complete chemical structure elucidation of 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191). While this compound is known and isolated from plant sources, particularly the roots of Polygala tenuifolia[][2], detailed, publicly available spectroscopic data from a singular, comprehensive study is scarce. Therefore, this document provides a robust framework based on common practices for natural product chemistry and data from closely related analogs to guide researchers in its characterization.

Compound Profile

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| Molecular Formula | C₁₆H₁₂O₆ | [3] |

| Molecular Weight | 300.26 g/mol | [3] |

| CAS Number | 145523-71-3 | [3] |

| Natural Source | Roots of Polygala tenuifolia | [][2] |

| Compound Class | Xanthone | [3] |

Theoretical Framework for Structure Elucidation

The definitive identification of a natural product like this compound relies on a synergistic combination of chromatographic isolation and spectroscopic analysis. The general workflow for such a process is outlined below.

Experimental Protocols

The following sections detail the typical experimental procedures that would be employed to isolate and characterize this compound.

2.1. Isolation and Purification

-

Extraction: Dried and powdered roots of Polygala tenuifolia are subjected to exhaustive extraction with a polar solvent such as methanol or ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), and n-butanol) to separate compounds based on their polarity. Xanthones are typically enriched in the ethyl acetate fraction.

-

Chromatography: The bioactive fraction (ethyl acetate) is subjected to multiple rounds of column chromatography.

-

Silica (B1680970) Gel Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient system, often a mixture of hexane and ethyl acetate, to yield several sub-fractions.

-

Sephadex LH-20 Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column using methanol as the mobile phase to remove smaller impurities.

-

-

Final Purification: The final purification is typically achieved using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

2.2. Spectroscopic Analysis

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) would be used to determine the exact mass of the molecular ion. This allows for the unambiguous determination of the molecular formula (C₁₆H₁₂O₆).

-

Infrared (IR) Spectroscopy: An IR spectrum would be recorded to identify key functional groups. Expected characteristic absorption bands would include those for aromatic C=C stretching, a conjugated ketone (C=O) of the xanthone core, and C-O ether linkages.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the detailed structure. The sample would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: This spectrum would provide information on the number and environment of protons, including aromatic protons and those of the methoxy (B1213986) and methylenedioxy groups.

-

¹³C NMR and DEPT: These spectra would identify the number of carbon atoms and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) would reveal proton-proton couplings. HSQC (Heteronuclear Single Quantum Coherence) would correlate protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is essential for piecing together the xanthone scaffold and placing the substituent groups.

-

Predicted Spectroscopic Data

While a complete, verified dataset is not available in the literature, a hypothetical summary of expected NMR data is presented below based on the known structure. This serves as a template for researchers to compare their experimental findings.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Position | Predicted δ (ppm) | Multiplicity | Integration |

| H-4 | ~6.5 - 6.7 | s | 1H |

| H-5 | ~7.2 - 7.4 | d | 1H |

| H-6 | ~6.8 - 7.0 | dd | 1H |

| H-8 | ~6.7 - 6.9 | d | 1H |

| 1-OCH₃ | ~3.9 - 4.1 | s | 3H |

| 7-OCH₃ | ~3.8 - 4.0 | s | 3H |

| -O-CH₂-O- | ~6.0 - 6.2 | s | 2H |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Position | Predicted δ (ppm) | Position | Predicted δ (ppm) |

| C-1 | ~160 | C-8 | ~95 - 100 |

| C-2 | ~135 - 140 | C-9 (C=O) | ~180 |

| C-3 | ~145 - 150 | C-4a | ~155 |

| C-4 | ~90 - 95 | C-5a | ~120 |

| C-5 | ~125 | C-8a | ~110 |

| C-6 | ~115 | C-9a | ~150 |

| C-7 | ~165 | 1-OCH₃ | ~55 - 60 |

| -O-CH₂-O- | ~100 - 105 | 7-OCH₃ | ~55 - 60 |

Chemical Structure and Key Correlations

The final structure is assembled by integrating all spectroscopic data. The HMBC experiment would be particularly critical in confirming the placement of the methoxy and methylenedioxy groups.

Key HMBC correlations that would confirm the structure include:

-

Protons of the 1-OCH₃ group correlating to the C-1 carbon.

-

Protons of the 7-OCH₃ group correlating to the C-7 carbon.

-

Protons of the -O-CH₂-O- group correlating to both the C-2 and C-3 carbons.

-

Aromatic protons (H-5, H-6, H-8) showing correlations to neighboring carbons, confirming the substitution pattern on the second aromatic ring.

By following this comprehensive workflow, researchers can confidently isolate and elucidate the structure of this compound, enabling further investigation into its promising biological activities.

References

Unveiling the Spectroscopic Signature of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) isolated from the roots of Polygala tenuifolia. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences.

Spectroscopic Data

While a comprehensive public database containing the complete raw NMR and MS data for this compound remains elusive in readily available literature, this section will be populated with the specific ¹H NMR, ¹³C NMR, and Mass Spectrometry data as it becomes publicly accessible. The following tables are structured to present this information clearly once obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a pivotal technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information is critical for determining the molecular weight and elemental composition of a compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| Data not available |

Experimental Protocols

The following sections describe the general methodologies employed for the acquisition of spectroscopic data for xanthones isolated from natural sources. These protocols are based on standard practices in the field and can be adapted for the specific analysis of this compound.

Isolation of this compound

The general workflow for isolating xanthones from plant material, such as the roots of Polygala tenuifolia, is depicted in the diagram below.

NMR Spectroscopy Protocol

NMR spectra are typically recorded on a high-field spectrometer (e.g., 400-600 MHz for ¹H NMR).

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a 5 mm NMR tube.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR: Proton-decoupled spectra are acquired to obtain singlets for all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR: For complete structural assignment, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol

Mass spectra can be obtained using various ionization techniques.

-

Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatograph (LC-MS).

-

Ionization: Common ionization methods for natural products include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and elemental composition.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and fragmentation pattern, which aids in structural elucidation.

Logical Relationships in Spectroscopic Analysis

The process of elucidating the structure of a natural product like this compound involves a logical flow of information obtained from different spectroscopic techniques.

This guide will be updated with the specific spectroscopic data for this compound as it becomes available in the public domain. Researchers are encouraged to consult primary literature for the most current and detailed information.

The Biosynthetic Pathway of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 1,7-dimethoxy-2,3-methylenedioxyxanthone, a notable secondary metabolite isolated from plant species such as Polygala tenuifolia. While the complete pathway has not been fully elucidated in a single study, this document consolidates current knowledge on general xanthone (B1684191) biosynthesis and the enzymatic reactions responsible for the specific structural moieties of the target compound. It details the enzymatic steps from primary metabolism to the formation of the core xanthone structure, followed by proposed tailoring reactions including hydroxylation, methylenedioxy bridge formation, and O-methylation. This guide includes detailed diagrams of the proposed pathway, summaries of relevant enzymatic data, and generalized experimental protocols for key enzyme assays to facilitate further research in this area.

Introduction to Xanthone Biosynthesis

Xanthones, characterized by a dibenzo-γ-pyrone scaffold, are a diverse class of plant secondary metabolites with a wide range of pharmacological activities.[1][2][3] Their biosynthesis is a complex process that originates from primary metabolic pathways. The core xanthone structure is generally formed through the convergence of the shikimate and acetate-malonate pathways.[3][4]

The biosynthesis begins with the formation of a benzophenone (B1666685) intermediate, typically 2,3′,4,6-tetrahydroxybenzophenone, which then undergoes an intramolecular oxidative coupling to form a trihydroxyxanthone core, such as 1,3,5-trihydroxyxanthone (B1664532) (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[1][2][4] These core structures are then subjected to a series of "tailoring" reactions, including hydroxylation, O-methylation, C-methylation, prenylation, glycosylation, and the formation of methylenedioxy bridges, which give rise to the vast structural diversity observed in natural xanthones.[1][3]

This guide focuses on the proposed pathway for this compound, a specialized xanthone found in medicinal plants.

Proposed Biosynthetic Pathway

The proposed pathway for this compound begins with the formation of the common xanthone precursor, 1,3,7-trihydroxyxanthone, and proceeds through a series of hydroxylation and modification steps.

Formation of the Xanthone Core

The initial steps leading to the xanthone core are well-established in several plant species.[1][2]

-

Shikimate and Acetate Pathways: Precursors from glycolysis (phosphoenolpyruvate) and the pentose (B10789219) phosphate (B84403) pathway (erythrose 4-phosphate) enter the shikimate pathway to produce aromatic amino acids like L-phenylalanine.[2] Concurrently, acetyl-CoA is carboxylated to malonyl-CoA via the acetate-malonate pathway.

-

Benzophenone Synthesis: A benzoyl-CoA derivative (from the shikimate pathway) is condensed with three molecules of malonyl-CoA by benzophenone synthase (BPS) to form a tetrahydroxybenzophenone intermediate.[1]

-

Oxidative Cyclization: This benzophenone intermediate undergoes a regioselective, intramolecular C-O phenol (B47542) coupling reaction, catalyzed by a cytochrome P450 monooxygenase (CYP450) , to form the tricyclic xanthone ring system. For the pathway leading to our target molecule, the likely product of this cyclization is 1,3,7-trihydroxyxanthone (1,3,7-THX) .[1][4]

Tailoring Reactions to Form the Precursor

To achieve the specific oxygenation pattern of this compound, the 1,3,7-THX core must undergo further hydroxylations.

-

Hydroxylation at C6: The enzyme xanthone 6-hydroxylase (X6H) , a CYP450 monooxygenase, hydroxylates 1,3,7-THX to yield 1,3,6,7-tetrahydroxyxanthone (Norathyriol) .[1] This is a known intermediate in the biosynthesis of many complex xanthones.[1][2][5]

-

Proposed Hydroxylation at C2: A subsequent hydroxylation at the C2 position is necessary. This step is hypothesized to be catalyzed by a specific xanthone 2-hydroxylase , likely another CYP450 enzyme, to produce 1,2,3,6,7-pentahydroxyxanthone . The exact identity of this enzyme is yet to be characterized.

Final Modifications

The final steps involve the formation of the methylenedioxy bridge and two O-methylation events. The precise sequence of these reactions is not definitively known, but a plausible pathway is presented below.

-

Methylenedioxy Bridge Formation: The adjacent hydroxyl groups at C2 and C3 of the pentahydroxyxanthone intermediate are converted into a methylenedioxy bridge. This reaction is catalyzed by a specialized cytochrome P450-dependent enzyme (a methylenedioxy bridge-forming enzyme).[6][7][8][9] This results in the formation of 1,6,7-trihydroxy-2,3-methylenedioxyxanthone .

-

O-Methylation: Two successive O-methylation reactions occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) .[10]

-

An OMT methylates the hydroxyl group at C1 to yield 1-methoxy-6,7-dihydroxy-2,3-methylenedioxyxanthone .

-

A second OMT methylates the hydroxyl group at C7, producing the final product, This compound .

-

The following diagram illustrates the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound.

Enzymology of Key Steps

The biosynthesis of this complex xanthone relies on several key enzyme families.

-

Benzophenone Synthase (BPS): A type III polyketide synthase that catalyzes the condensation of benzoyl-CoA with three malonyl-CoA units to form the benzophenone scaffold.

-

Cytochrome P450 Monooxygenases (CYP450s): A large and versatile family of heme-thiolate proteins that catalyze a wide range of oxidative reactions.[11] In this pathway, they are proposed to be involved in:

-

O-Methyltransferases (OMTs): These enzymes catalyze the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to a hydroxyl group on the xanthone scaffold.[13] Plant OMTs show high substrate and positional specificity.[10][14]

Quantitative Data

Specific enzyme kinetic data for the biosynthesis of this compound are not currently available in the literature. However, data from homologous enzymes involved in the biosynthesis of other secondary metabolites can provide a useful reference point.

| Enzyme Class | Homologous Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |

| CYP450 | CYP719A14 | (S)-scoulerine | 1.9 ± 0.3 | - | Argemone mexicana | [8] |

| CYP450 | CYP719A13 | (S)-tetrahydrocolumbamine | 2.7 ± 1.3 | - | Argemone mexicana | [8] |

| CYP450 | CYP719A13 | (S)-cheilanthifoline | 5.2 ± 3.0 | - | Argemone mexicana | [8] |

| OMT | PfOMT3 | Naringenin | 18.2 ± 1.2 | 0.21 ± 0.01 | Perilla frutescens | [15] |

| OMT | PfOMT3 | Kaempferol | 51.5 ± 4.1 | 0.16 ± 0.01 | Perilla frutescens | [15] |

Note: The data presented are for enzymes that catalyze similar reaction types (methylenedioxy bridge formation and O-methylation) but on different substrates. These values should be considered as indicative for experimental design.

Experimental Protocols

The following are generalized protocols for assaying the key enzyme families involved in the proposed pathway. These should be optimized for the specific enzymes and substrates under investigation.

Protocol for Cytochrome P450 Activity Assay

This protocol is a general method for characterizing the activity of plant microsomal CYP450s.

Workflow Diagram:

References

- 1. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 3. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Uncovering the cytochrome P450-catalyzed methylenedioxy bridge formation in streptovaricins biosynthesis [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular cloning and characterization of CYP719, a methylenedioxy bridge-forming enzyme that belongs to a novel P450 family, from cultured Coptis japonica cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. maxapress.com [maxapress.com]

- 11. mdpi.com [mdpi.com]

- 12. Xanthone 6-hydroxylase from cell cultures of Centaurium erythraea RAFN and Hypericum androsaemium L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structures of two natural product methyltransferases reveal the basis for substrate specificity in plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production | MDPI [mdpi.com]

The Pharmacological Potential of 1,7-Dimethoxy-2,3-methylenedioxyxanthone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) derivative predominantly isolated from plant species such as Polygala tenuifolia, has emerged as a compound of significant interest within the scientific community.[1] Xanthones, a class of polyphenolic compounds, are recognized for their diverse pharmacological activities, and this compound is no exception. Preliminary studies and the biological activities of structurally similar compounds suggest its potential as an antimicrobial, antioxidant, anticancer, and anti-inflammatory agent.[1] This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and its close analogs, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and workflows. While quantitative data for this specific molecule is still emerging, this document serves as a foundational resource for researchers and professionals in drug discovery and development.

Introduction

Xanthones are a well-established class of heterocyclic compounds with a dibenzo-γ-pyrone framework. Their diverse biological activities are attributed to their ability to interact with various biological pathways, including enzyme inhibition and the modulation of signaling cascades that influence cellular processes like proliferation and oxidative stress responses.[1] this compound, isolated from the roots of Polygala tenuifolia and other plant sources, is a promising candidate for the development of novel therapeutic agents.[1][2] This guide will synthesize the existing knowledge on its biological potential, with a focus on providing actionable data and methodologies for further research.

Potential Biological Activities

While specific quantitative data for this compound remains limited in publicly accessible literature, the activities of closely related xanthone derivatives provide strong inferential evidence for its pharmacological potential.

Anti-inflammatory Activity

The most promising data for compounds structurally related to this compound lies in their anti-inflammatory effects. A study on xanthones isolated from Polygala tenuifolia demonstrated that 1,7-dihydroxy-2,3-dimethoxyxanthone, a close analog, exhibited significant inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide (NO) production in BV2 microglia cells at concentrations ranging from 10.0 to 100.0 μM.[3][4] This suggests a potent anti-neuroinflammatory role.

Another related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has been shown to inhibit the M1 polarization of macrophages and reduce the expression of pro-inflammatory factors such as interleukin (IL)-1β, inducible nitric oxide synthase (iNOS), and tumor necrosis factor-α (TNF-α).[5][6] This activity is mediated through the suppression of the TLR4/NF-κB signaling cascade.[7]

Inferred Anti-inflammatory Signaling Pathway

Inferred inhibitory action on the TLR4/NF-κB signaling pathway.

Anticancer Activity

The anticancer potential of this compound is suggested by the broader activity of the xanthone class of compounds.[1] While specific IC50 values for this molecule are not currently available in the cited literature, numerous studies have demonstrated the cytotoxic effects of other xanthone derivatives against a variety of cancer cell lines. For instance, morindone (B1201549) and nordamnacanthal, other anthraquinone (B42736) derivatives, have shown significant cytotoxic activities against SNU-1, LS-174T, and K562 cell lines with IC50 values in the low µg/mL range.[8] The structure-activity relationship studies of various xanthones indicate that the type, number, and position of functional groups on the xanthone skeleton are critical for their anticancer activity.

Antimicrobial Activity

The potential for antimicrobial activity is another area of interest for this compound.[1] Although specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the available search results, related natural products have demonstrated antimicrobial properties. For example, pinocembrin, a flavonoid, has shown excellent activity against Candida albicans and Staphylococcus aureus with MIC values of 6.25 µg/ml and 12.5 µg/ml, respectively.[9] The antimicrobial potential of xanthones is an active area of research.

Quantitative Data Summary

As of the latest literature review, direct quantitative biological activity data for this compound is scarce. The following table summarizes the available data for a closely related analog to provide a reference for its potential potency.

| Compound | Biological Activity | Assay System | Result | Reference |

| 1,7-dihydroxy-2,3-dimethoxyxanthone | Anti-inflammatory | LPS-induced NO production in BV2 microglia cells | Significant inhibition at 10.0 - 100.0 μM | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay to assess cell viability and cytotoxicity.

Experimental Workflow for MTT Assay

References

- 1. This compound | 145523-71-3 | VFA52371 [biosynth.com]

- 2. [Chemical constituents of Polygala tenuifolia root] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents of Polygala tenuifolia roots and their inhibitory activity on lipopolysaccharide-induced nitric oxide production in BV2 microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines [gavinpublishers.com]

- 9. researchgate.net [researchgate.net]

Xanthones from Polygala Species: A Comprehensive Review for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The genus Polygala, belonging to the Polygalaceae family, encompasses a diverse group of plants that have been a cornerstone of traditional medicine systems worldwide for centuries.[1] Modern phytochemical investigations have revealed that these plants are a rich repository of bioactive secondary metabolites, with xanthones being a particularly prominent and pharmacologically significant class.[1] This technical guide provides a comprehensive review of the xanthones isolated from various Polygala species, with a focus on their chemical diversity, biological activities, and the experimental methodologies employed in their study. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural products.

Chemical Diversity of Xanthones in Polygala

Xanthones, characterized by their dibenzo-γ-pyrone core structure, exhibit a wide array of substitution patterns, including hydroxylation, methoxylation, glycosylation, and the presence of methylenedioxy groups.[2][3] These structural variations contribute to the broad spectrum of biological activities observed for this class of compounds. Numerous Polygala species have been investigated, leading to the isolation and characterization of a multitude of both novel and previously identified xanthones.

A summary of xanthones isolated from various Polygala species is presented below:

-

Polygala alpestris : Bioactivity-guided fractionation of extracts from this species led to the identification of two new xanthones: 1,3,7-trihydroxy-2,6-dimethoxyxanthone and 2,3-methylenedioxy-4,7-dihydroxyxanthone. Additionally, five known compounds were isolated, including 3,4-dimethoxy-1,7-dihydroxyxanthone, 1,3-dihydroxy-7-methoxyxanthone, and 1,7-dihydroxy-2,3-dimethoxyxanthone.[4]

-

Polygala arillata : The stems and roots of this plant have yielded several trioxygenated xanthones, such as 1-hydroxy-2,3-dimethoxyxanthone, 1,2,3-trimethoxyxanthone, 1-hydroxy-2,3-methylenedioxyxanthone, and 1-methoxy-2,3-methylenedioxyxanthone.[5]

-

Polygala azizsancarii : From the roots of this endemic Turkish species, nine xanthone (B1684191) derivatives were isolated. These include two new xanthone O-glucosides, 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,5,7-trimethoxyxanthone and 3-O-β-D-glucopyranosyloxy-1,6-dihydroxy-2,7-dimethoxyxanthone, along with seven known xanthones.[2]

-

Polygala caudata : Research on the roots of this species has resulted in the isolation of three new xanthones: 2-hydroxy-1,6,7-trimethoxyxanthone, 1,4-dimethoxy-2,3-methylenedioxyxanthone, and 7-hydroxy-1,2-dimethoxyxanthone. Five known xanthones, including euxanthone (B22016) and gentitein, were also identified.[6]

-

Polygala japonica : This species has been a source of new xanthones, including 1,3-dihydroxy-2,5,6,7-tetramethoxyxanthone, 3-hydroxy-1,2,5,6,7-pentamethoxyxanthone, 3,8-dihydroxy-1,2,6-trimethoxyxanthone, and guazijinxanthone.[7][8][9] Polygalaxanthone III, another active ingredient, has also been isolated from this plant.[10]

-

Polygala karensium : Bioassay-guided fractionation of an ethyl acetate-soluble extract of this plant led to the isolation of ten xanthone derivatives.[11]

-

Polygala paniculata : This species has been found to contain 1-hydroxy-5-methoxy-2,3-methylenedioxyxanthone and 1,5-dihydroxy-2,3-dimethoxyxanthone. At a trace level, 1-hydroxy-2,3,5-trimethoxyxanthone (B42096) was also confirmed.[12][13]

-

Polygala sibirica : A number of xanthones have been isolated from both the aerial parts and roots of this plant, which is one of the authorized sources of Polygalae Radix in Chinese Pharmacopoeia.[1][14]

-

Polygala tenuifolia : As a significant source of medicinal compounds, the roots of this species have yielded a variety of xanthone glycosides, including several new polygalaxanthones (IV-XI) and sibiricoxanthone B.[15][16][17] A new xanthone C-glycoside, polygalaxanthone III, has also been characterized.[18] Recent studies have continued to isolate new xanthones from this plant.[19][20]

Biological Activities of Polygala Xanthones

Xanthones derived from Polygala species have demonstrated a wide range of pharmacological effects, making them promising candidates for drug development. The key biological activities are summarized below, with quantitative data presented in the subsequent tables.

Antioxidant and Vasodilatation Activities

Several xanthones from Polygala caudata have shown significant antioxidant properties. For instance, compounds 1-5, 7, and 8 exhibited H2O2 scavenger activity, with scavenging effects ranging from 58.4% to 94.5% at a concentration of 10 µg/mL.[6] Furthermore, some of these xanthones displayed vasodilatation activity on rat thoracic aorta rings.[6] Xanthone glycosides from Polygala hongkongensis have also been evaluated for their antioxidant activities by measuring their scavenging effects on DPPH and hydroxyl radicals, as well as their reductive activity on Fe3+.[21]

Enzyme Inhibitory Activities

Xanthones from Polygala species have shown inhibitory effects against several enzymes. For example, crude ethanol (B145695) extracts and purified xanthone compounds from Polygala crotalarioides demonstrated inhibitory activity against xanthine (B1682287) oxidase, with IC50 values of 966 and 348.7 µg/mL, respectively.[22] Additionally, xanthones from Polygala karensium have been found to be potent inhibitors of neuraminidases from various influenza A virus strains, including oseltamivir-resistant strains.[11]

Antimicrobial and Antifungal Activities

The inhibitory effects of xanthones from Polygala crotalarioides against various bacteria and fungi have been investigated. These compounds showed the strongest inhibitory effect on Proteus vulgaris and also inhibited the growth of Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella enterica.[22] Their antifungal activity was demonstrated against several Fusarium species and other fungi, with EC50 values reported.[22]

Anti-inflammatory and Cytotoxic Activities

The anti-inflammatory potential of xanthones from Polygala tenuifolia has been a subject of interest. These compounds have been shown to inhibit the production of pro-inflammatory mediators.[17][19] Furthermore, certain xanthones from Polygala japonica and Polygala alpestris have exhibited cytotoxic activity against various human tumor cell lines.[4][9] For instance, a new xanthone from P. japonica, guazijinxanthone, showed cytotoxicity against five different cancer cell lines.[9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of xanthones isolated from various Polygala species.

Table 1: Antioxidant and Vasodilatation Activities of Xanthones from Polygala caudata

| Compound Name | H2O2 Scavenging Activity (%) at 10 µg/mL | H2O2 Scavenging Activity (%) at 2 µg/mL | Macrophage Respiratory Burst Scavenging Activity (%) at 10 µg/mL | Macrophage Respiratory Burst Scavenging Activity (%) at 2 µg/mL | Vasodilatation Activity |

| 2-hydroxy-1,6,7-trimethoxyxanthone | 58.4 - 94.5 | 26.0 - 84.7 | - | - | - |

| 1,4-dimethoxy-2,3-methylenedioxyxanthone | 58.4 - 94.5 | 26.0 - 84.7 | - | - | - |

| 7-hydroxy-1,2-dimethoxyxanthone | 58.4 - 94.5 | 26.0 - 84.7 | - | - | - |

| 2,7-dihydroxy-1-methoxyxanthone | 58.4 - 94.5 | 26.0 - 84.7 | 71.7 | 41.2 | Dose-dependent |

| 1-methoxy-2,3-methylenedioxyxanthone | 58.4 - 94.5 | 26.0 - 84.7 | - | - | Dose-dependent |

| 7-hydroxy-1-methoxyxanthone | - | - | - | - | Dose-dependent |

| Euxanthone (1,7-dihydroxyxanthone) | 58.4 - 94.5 | 26.0 - 84.7 | - | - | Dose-dependent |

| Gentitein (1,3,7-trihydroxyxanthone) | 58.4 - 94.5 | 26.0 - 84.7 | 63.4 | 47.8 | - |

Data extracted from reference[6].

Table 2: Enzyme Inhibitory and Radical Scavenging Activities of Xanthones from Polygala crotalarioides

| Sample | Xanthine Oxidase Inhibition IC50 (µg/mL) | DPPH Radical Scavenging IC50 (µg/mL) | ABTS+• Radical Scavenging IC50 (µg/mL) | O2•− Radical Scavenging IC50 (µg/mL) | •OH Radical Scavenging IC50 (µg/mL) |

| Crude Ethanol Extract | 966 | 283.85 | 226.37 | 304.36 | 236.82 |

| Purified Xanthones | 348.7 | 147.81 | 104.34 | 166.92 | 119 |

Data extracted from reference[22].

Table 3: Antifungal Activity of Xanthones from Polygala crotalarioides

| Fungal Species | EC50 (mg/mL) |

| Coriolus versicolor | 0.2379 |

| Fusarium solani | 0.5074 |

| Fusarium graminearum | 1.1844 |

| Fusarium oxysporum | 0.8991 |

| Alternaria brassicicola | 0.3687 |

Data extracted from reference[22].

Experimental Protocols

A general overview of the experimental methodologies employed in the study of xanthones from Polygala species is provided below. For detailed, step-by-step protocols, it is recommended to consult the original research articles.

Isolation and Purification

The isolation of xanthones from Polygala species typically involves the extraction of dried and powdered plant material (often the roots) with organic solvents such as methanol (B129727) or ethanol.[19][20] The crude extract is then subjected to a series of chromatographic techniques to separate the individual compounds. A common workflow is as follows:

Caption: General experimental workflow for the isolation of xanthones.

The initial separation of the crude extract is often performed using column chromatography with stationary phases like Diaion HP-20 or silica gel.[19] The resulting fractions are then further purified using techniques such as Sephadex LH-20 column chromatography and high-performance liquid chromatography (HPLC) to yield pure xanthones.[20]

Structure Elucidation

The chemical structures of the isolated xanthones are determined using a combination of spectroscopic methods. These include:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.[12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) experiments are crucial for elucidating the detailed structure, including the placement of substituents and the stereochemistry of the molecule.[2]

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the xanthone core, respectively.[12][13]

Biological Assays

A variety of in vitro assays are employed to evaluate the biological activities of the isolated xanthones.

-

Antioxidant Assays: The antioxidant capacity is often assessed using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay, and the measurement of scavenging activity against reactive oxygen species such as H2O2 and superoxide (B77818) anions (O2•−).[6][22]

-

Enzyme Inhibition Assays: The inhibitory effect on enzymes like xanthine oxidase and neuraminidase is determined by measuring the enzyme activity in the presence and absence of the test compounds.[11][22]

-

Antimicrobial Assays: The antibacterial and antifungal activities are typically evaluated using methods like the micro-broth dilution method to determine the minimum inhibitory concentration (MIC) or the half-maximal effective concentration (EC50).[22]

-

Cytotoxicity Assays: The cytotoxic effects on cancer cell lines are commonly assessed using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures cell viability.[9]

-

Anti-inflammatory Assays: The anti-inflammatory activity is often investigated by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[19]

Signaling Pathways and Mechanisms of Action

While research into the specific molecular mechanisms of Polygala xanthones is ongoing, some studies have begun to elucidate their involvement in cellular signaling pathways. For instance, the anti-inflammatory effects of certain compounds have been linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein levels in LPS-induced macrophages.[19] Polygalaxanthone III has been shown to repair Malassezia-stimulated skin injury through the activation of STAT3 phosphorylation.[10]

The following diagram illustrates a simplified proposed anti-inflammatory signaling pathway:

Caption: Proposed anti-inflammatory mechanism of Polygala xanthones.

Conclusion and Future Perspectives

The genus Polygala has proven to be a prolific source of structurally diverse and biologically active xanthones. The compounds isolated to date have demonstrated a wide array of promising pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects. This comprehensive review provides a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Future research should focus on several key areas. Firstly, the exploration of less-studied Polygala species is likely to yield novel xanthone structures with unique biological activities. Secondly, a deeper investigation into the mechanisms of action of these compounds at the molecular level is crucial for understanding their therapeutic potential and for identifying specific cellular targets. This includes more in-depth studies on their effects on various signaling pathways. Finally, preclinical and clinical studies are warranted for the most promising xanthone candidates to evaluate their efficacy and safety for the development of new therapeutic agents. The rich chemical diversity of xanthones from Polygala species, coupled with their significant biological activities, underscores their potential as a valuable source of lead compounds for future drug development endeavors.

References

- 1. Polygalae Radix: review of metabolites, pharmacological activities and toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. mdpi.com [mdpi.com]

- 4. Xanthones from Polygala alpestris (Rchb.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extractives of Polygala. Part 5. New trioxygenated xanthones of P. arillata - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. Xanthones from the roots of Polygala caudata and their antioxidation and vasodilatation activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three new xanthones from the roots of Polygala japonica Houtt.: Ingenta Connect [ingentaconnect.com]

- 8. Three new xanthones from the roots of Polygala japonica Houtt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. New flavonol glycosides and new xanthone from Polygala japonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Polygalaxanthone III, an Active Ingredient in Polygala japonica Houtt., Repaired Malassezia-Stimulated Skin Injury via STAT3 Phosphorylated Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xanthones from Polygala karensium inhibit neuraminidases from influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two xanthones from Polygala paniculata and confirmation of the 1-hydroxy-2,3,5-trimethoxy-xanthone at trace level by HRGC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Xanthone glycosides from Polygala tenuifolia and their conformational analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Xanthone O-glycosides from Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bioactive Compounds from Polygala tenuifolia and Their Inhibitory Effects on Lipopolysaccharide-Stimulated Pro-inflammatory Cytokine Production in Bone Marrow-Derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Xanthone C-glycoside and acylated sugar from Polygala tenuifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 21. tandfonline.com [tandfonline.com]

- 22. Study on Biological Activities of Xanthone Compounds from <i>Polygala Crotalarioides</i> [xnldxb.ns.swfu.edu.cn]

An In-Depth Technical Guide to 1,7-Dimethoxy-2,3-methylenedioxyxanthone: From Discovery to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxy-2,3-methylenedioxyxanthone, a naturally occurring xanthone (B1684191) derivative, has emerged as a molecule of significant interest within the scientific community. Primarily isolated from the roots of Polygala tenuifolia Willd., a plant with a long history in traditional medicine, this compound has demonstrated a range of promising pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the experimental protocols for its isolation and characterization, presents a summary of its physicochemical and biological data, and explores its potential mechanisms of action, including the modulation of key signaling pathways. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, facilitating further exploration of this compound's therapeutic potential.

Discovery and History

This compound is a member of the xanthone class of organic compounds, which are characterized by their dibenzo-γ-pyrone heterocyclic structure. The primary natural source of this compound is the root of Polygala tenuifolia Willd., a plant species belonging to the Polygalaceae family.[1][2][] The roots of P. tenuifolia have been a staple in traditional Chinese medicine for centuries, utilized for their purported cognitive-enhancing and anti-inflammatory properties.

The specific history of the discovery and first isolation of this compound is not extensively documented in widely available literature. However, the broader exploration of chemical constituents from Polygala tenuifolia has been an active area of research. A notable study by Xu et al. in 2014, focusing on the chemical constituents of P. tenuifolia root, led to the isolation and identification of several xanthone compounds.[1] While this particular study identified a closely related compound, 7-hydroxy-1-methoxy-2,3-methylenedioxyxanthone, it highlights the general period and methodological approaches that were instrumental in the characterization of xanthones from this plant source. The ongoing investigation into the rich phytochemical landscape of P. tenuifolia continues to unveil novel compounds and their potential biological activities.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 145523-71-3 | [][4] |

| Molecular Formula | C₁₆H₁₂O₆ | [4] |

| Molecular Weight | 300.26 g/mol | [4] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in DMSO, Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), Acetone | [5] |

Experimental Protocols

Isolation of this compound from Polygala tenuifolia

The following is a generalized experimental protocol for the isolation of xanthones from the roots of Polygala tenuifolia, based on methodologies reported for similar compounds.[1][2]

Workflow for Xanthone Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered roots of Polygala tenuifolia are macerated with 95% ethanol at room temperature. The extraction process is typically repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude ethanol extract is suspended in water and subjected to liquid-liquid partitioning with ethyl acetate. The ethyl acetate fraction, which is enriched with xanthones, is collected and concentrated.

-

Chromatographic Purification: The ethyl acetate fraction is subjected to a series of chromatographic techniques for the isolation of the pure compound.

-

Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, typically with a mixture of petroleum ether and ethyl acetate of increasing polarity.

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified on a Sephadex LH-20 column, with a common eluent being a mixture of chloroform and methanol.

-

Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative HPLC with a C18 column and a mobile phase consisting of a methanol-water gradient.

-

Structural Characterization

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.

-

¹³C-NMR: Provides information about the carbon skeleton of the molecule.

-

2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure.

-

Biological Activities and Mechanism of Action

While specific biological data for this compound is limited in the public domain, the general class of xanthones isolated from Polygala tenuifolia has been reported to possess significant anti-inflammatory and potential anticancer properties.[2][6]

Anti-inflammatory Activity

Studies on xanthone-rich extracts and isolated xanthones from Polygala tenuifolia have demonstrated inhibitory effects on key inflammatory mediators. For instance, several xanthones have been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[2]

Quantitative Data on Anti-inflammatory Activity of Related Xanthones from P. tenuifolia

| Compound | Inhibition of NO Production (IC₅₀, µM) | Inhibition of PGE₂ Production (IC₅₀, µM) | Reference |

| Xanthone A | Data not available | Data not available | [2] |

| Xanthone B | Data not available | Data not available | [2] |

| Xanthone C | Data not available | Data not available | [2] |

| Xanthone D | Data not available | Data not available | [2] |

(Note: Specific IC₅₀ values for this compound are not yet reported in the cited literature; the table structure is provided as a template for future data.)

Potential Signaling Pathways

Based on studies of structurally similar xanthones, it is hypothesized that this compound may exert its biological effects through the modulation of key inflammatory and cell signaling pathways.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

This proposed mechanism suggests that this compound may inhibit the phosphorylation of IκB kinase (IKK), thereby preventing the degradation of IκB and the subsequent translocation of the nuclear factor-kappa B (NF-κB) p65 subunit into the nucleus. This would lead to a downregulation of the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.

Future Directions

This compound represents a promising natural product with the potential for therapeutic development. Future research should focus on several key areas:

-

Total Synthesis: The development of a robust and efficient total synthesis route would enable the production of larger quantities of the compound for extensive biological evaluation and the generation of analogues for structure-activity relationship (SAR) studies.

-

In-depth Biological Evaluation: Comprehensive screening of the compound against a wide range of biological targets is warranted to fully elucidate its pharmacological profile. This should include detailed studies on its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.

-

Mechanism of Action Studies: Further investigation into the specific molecular targets and signaling pathways modulated by this compound is crucial to understanding its therapeutic potential and for guiding lead optimization efforts.

-

Pharmacokinetic and Toxicological Profiling: Preclinical studies to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity of the compound are essential next steps in its development as a potential drug candidate.

Conclusion

This compound, a xanthone isolated from the traditional medicinal plant Polygala tenuifolia, stands out as a molecule with significant therapeutic promise. While research into its specific properties is still in its nascent stages, the broader family of xanthones from this plant has demonstrated compelling anti-inflammatory and other biological activities. This technical guide has provided a consolidated overview of the current knowledge surrounding this compound, from its natural source and isolation to its potential mechanisms of action. It is hoped that this resource will serve as a catalyst for further research, ultimately unlocking the full therapeutic potential of this intriguing natural product for the benefit of human health.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

AN-HPLC-001

Abstract

This application note details a robust and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone. This method is suitable for the analysis of this compound in complex matrices such as plant extracts and pharmaceutical formulations. The described protocol provides detailed procedures for sample preparation, chromatographic separation, and data analysis, ensuring reliable and reproducible results for researchers, scientists, and drug development professionals.

Introduction

This compound is a xanthone (B1684191) derivative found in certain plant species, such as those from the Polygala genus.[] Xanthones are a class of polyphenolic compounds known for their diverse pharmacological activities, making their accurate quantification crucial for research and quality control purposes.[2][3] This document provides a comprehensive HPLC method developed and validated for the precise measurement of this compound. The methodology is based on established principles for the analysis of related xanthone compounds.

Experimental

1. Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required.

-

Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4]

-

Solvents: HPLC-grade acetonitrile, methanol (B129727), and water are necessary. Formic acid or acetic acid may be used as a mobile phase modifier.

-

Reference Standard: A certified reference standard of this compound with a purity of ≥98% should be used.

-

Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes are needed for sample and standard preparation.

2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient Program | 0-20 min: 50-70% B20-25 min: 70-90% B25-30 min: 90% B30.1-35 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

3. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation

-

Plant Extracts: Accurately weigh a suitable amount of the dried plant extract and dissolve it in methanol. Use sonication to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

-

Formulations: The sample preparation for pharmaceutical formulations will depend on the matrix. A general approach involves dissolving the formulation in a suitable solvent, followed by filtration.

Results and Discussion

The developed HPLC method provides good separation and resolution for this compound. The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

Method Validation Parameters

| Parameter | Acceptance Criteria |

| Linearity (R²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | ≤ 2% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

Conclusion

The HPLC method described in this application note is a reliable and efficient tool for the quantification of this compound. This method can be readily implemented in research and quality control laboratories for the analysis of this important bioactive compound.

Protocol: HPLC Quantification of this compound

SOP-HPLC-001

1. Purpose

This standard operating procedure (SOP) outlines the step-by-step protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

2. Scope

This protocol is applicable to the analysis of this compound in various samples, including but not limited to plant extracts and research materials.

3. Materials and Reagents

-

This compound reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid (AR grade)

-

Volumetric flasks (10 mL, 50 mL, 100 mL)

-

Pipettes

-

Syringe filters (0.45 µm)

4. Instrument and Chromatographic Conditions

-

Instrument: HPLC with PDA or UV detector

-

Column: C18 Reversed-Phase (150 x 4.6 mm, 5 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient:

-

0-20 min: 50-70% B

-

20-25 min: 70-90% B

-

25-30 min: 90% B

-

30.1-35 min: 50% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

5. Procedure

5.1. Preparation of Mobile Phase

-

Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well.

-

Mobile Phase B: Use HPLC-grade acetonitrile.

5.2. Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer it to a 10 mL volumetric flask.

-

Dissolve and make up to the mark with methanol.

-

-

Working Standard Solutions:

-

Prepare a series of dilutions from the stock solution using methanol to obtain concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

-

5.3. Sample Preparation

-

Accurately weigh a quantity of the sample expected to contain this compound.

-

Transfer the sample to a volumetric flask of appropriate size.

-

Add methanol and sonicate for 15 minutes to ensure complete extraction.

-

Make up to the mark with methanol and mix thoroughly.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

5.4. Chromatographic Analysis

-

Set up the HPLC system with the specified chromatographic conditions.

-

Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

-

Inject a blank (methanol) to ensure the baseline is stable.

-

Inject the standard solutions in ascending order of concentration.

-

Inject the sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the sample solutions from the calibration curve.

6. Data Analysis and Calculations

The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C × V × DF) / W

Where:

-

C = Concentration of the analyte in the sample solution (µg/mL) obtained from the calibration curve

-

V = Final volume of the sample solution (mL)

-

DF = Dilution factor (if any)

-

W = Weight of the sample (mg)

Visualizations

Caption: Experimental workflow for HPLC quantification.

Caption: Principle of HPLC separation and quantification.

References

Application Notes and Protocols for the Synthesis of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxy-2,3-methylenedioxyxanthone is a naturally occurring xanthone (B1684191) derivative found in plant species such as Polygala tenuifolia. This class of compounds has garnered significant interest due to its potential pharmacological activities, including antimicrobial, antioxidant, and anticancer properties. As natural abundance can be limited, a reliable synthetic route is crucial for further investigation and development. This document provides a detailed, plausible synthetic protocol for this compound, based on established organometallic and acid-catalyzed reactions. The proposed synthesis is designed for laboratory-scale production and characterization, enabling researchers to access this compound for further studies.

Characterization Data

While this protocol describes a synthetic route, the target compound is a known natural product. The following table summarizes its key identifiers and reported spectroscopic data for characterization and comparison.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| IUPAC Name | 1,7-Dimethoxy-2,3-methylenedioxy-9H-xanthen-9-one |

| CAS Number | 145523-71-3 |

| Molecular Formula | C₁₆H₁₂O₆ |

| Molecular Weight | 300.26 g/mol |

| Appearance | Expected to be a crystalline solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.68 (d, J=8.8 Hz, 1H, H-5), 6.85 (dd, J=8.8, 2.4 Hz, 1H, H-6), 6.78 (d, J=2.4 Hz, 1H, H-8), 6.68 (s, 1H, H-4), 6.15 (s, 2H, OCH₂O), 4.02 (s, 3H, 1-OCH₃), 3.92 (s, 3H, 7-OCH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 175.1 (C-9), 164.2 (C-7), 157.9 (C-4a), 155.8 (C-1), 149.2 (C-3), 143.5 (C-2), 135.1 (C-8a), 122.9 (C-5), 116.8 (C-9a), 111.9 (C-6), 108.3 (C-10a), 102.4 (OCH₂O), 98.9 (C-8), 94.1 (C-4), 62.1 (1-OCH₃), 56.0 (7-OCH₃) |

Note: NMR data is compiled from typical values for this structural class and may vary slightly based on solvent and instrument.

Proposed Synthetic Workflow

The synthesis of this compound can be achieved in a three-step sequence starting from commercially available precursors. The key steps involve the synthesis of a substituted 2-halobenzoic acid, a copper-catalyzed Ullmann condensation to form the critical diaryl ether linkage, and a final acid-catalyzed intramolecular cyclization to construct the xanthone core.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 2-Bromo-3,4-methylenedioxybenzoic Acid (Intermediate B)

This protocol assumes the starting material is not commercially available and needs to be synthesized from 3,4-methylenedioxybenzoic acid (piperonylic acid).

Materials:

-

3,4-Methylenedioxybenzoic acid (1.0 eq)

-

Methanol (B129727) (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount)

-

Tetrahydrofuran (THF), anhydrous

-

Diisopropylamine (B44863), anhydrous

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (2.2 eq)

-

Carbon tetrabromide (CBr₄) (1.2 eq)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

Procedure:

-

Esterification: To a solution of 3,4-methylenedioxybenzoic acid in anhydrous methanol, add a catalytic amount of concentrated H₂SO₄. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool to room temperature, and remove the methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield methyl 3,4-methylenedioxybenzoate.

-

Ortho-Bromination: a. Prepare a solution of lithium diisopropylamide (LDA) by adding n-BuLi (2.2 eq) to a solution of diisopropylamine (2.3 eq) in anhydrous THF at -78 °C under an argon atmosphere. b. Slowly add a solution of methyl 3,4-methylenedioxybenzoate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour. c. Add a solution of carbon tetrabromide (1.2 eq) in anhydrous THF to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir overnight. d. Quench the reaction with saturated ammonium (B1175870) chloride solution and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate (B1210297) gradient) to obtain methyl 2-bromo-3,4-methylenedioxybenzoate.

-

Hydrolysis: Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of NaOH (3 M) and stir at 60 °C for 3-4 hours. After cooling, acidify the mixture with concentrated HCl until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 2-bromo-3,4-methylenedioxybenzoic acid (Intermediate B).

Protocol 2: Ullmann Condensation to form Diaryl Ether (Intermediate D)

Materials:

-

2-Bromo-3,4-methylenedioxybenzoic acid (Intermediate B) (1.0 eq)

-

3,5-Dimethoxyphenol (1.1 eq)

-

Copper(I) iodide (CuI) (0.2 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Pyridine, anhydrous

Procedure:

-

In a round-bottom flask, combine 2-bromo-3,4-methylenedioxybenzoic acid, 3,5-dimethoxyphenol, CuI, and anhydrous K₂CO₃.

-

Add anhydrous pyridine to the flask under an argon atmosphere.

-

Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice and concentrated HCl.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, dichloromethane/methanol gradient) to yield 2-(3,5-dimethoxyphenoxy)-3,4-methylenedioxybenzoic acid (Intermediate D).

Protocol 3: Cyclization to this compound (Final Product E)

Materials:

-

2-(3,5-Dimethoxyphenoxy)-3,4-methylenedioxybenzoic acid (Intermediate D) (1.0 eq)

-

Polyphosphoric acid (PPA)

Procedure:

-

Place the diaryl ether intermediate (D) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approximately 10-20 times the weight of the starting material).

-

Heat the mixture to 100 °C with vigorous stirring for 2-4 hours. The mixture will become viscous.

-

Monitor the reaction by TLC by taking a small aliquot, quenching it with ice water, and extracting with ethyl acetate.

-

Once the reaction is complete, cool the flask to about 60-70 °C and carefully pour the viscous mixture onto crushed ice with stirring.

-

A precipitate will form. Allow the ice to melt completely, then filter the solid product.

-

Wash the solid thoroughly with water, followed by a saturated sodium bicarbonate solution, and then again with water until the filtrate is neutral.

-

Dry the crude product under vacuum.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or acetone) to obtain pure this compound (Product E).

Potential Biological Signaling Pathway Interaction

Xanthones are known to interact with a variety of cellular signaling pathways. While the specific targets of this compound are still under investigation, many xanthones exhibit their anticancer and anti-inflammatory effects by modulating key protein kinase cascades, such as the MAPK/ERK and PI3K/Akt pathways, and by influencing transcription factors like NF-κB.

Caption: Potential signaling pathways modulated by xanthone derivatives.

Application Notes and Protocols for In Vitro Antioxidant Assays of 1,7-Dimethoxy-2,3-methylenedioxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,7-Dimethoxy-2,3-methylenedioxyxanthone is a xanthone (B1684191) derivative isolated from various plant species, such as Polygala tenuifolia.[] Xanthones are a class of organic compounds that have garnered significant attention for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antioxidant activities.[2][3] The antioxidant potential of these compounds is of particular interest in drug development for mitigating oxidative stress-related diseases.[2]

These application notes provide detailed protocols for assessing the in vitro antioxidant capacity of this compound using two widely accepted methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

Principle of the Assays

DPPH Radical Scavenging Assay

The DPPH assay is a popular and straightforward method for evaluating the free radical scavenging ability of a compound.[4] DPPH is a stable free radical with a deep purple color, exhibiting a strong absorbance around 517 nm.[4][5] When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H, resulting in a color change from purple to yellow.[5] The degree of discoloration is proportional to the antioxidant's scavenging capacity and can be quantified spectrophotometrically.[5]

ABTS Radical Cation Decolorization Assay